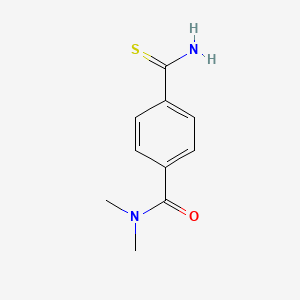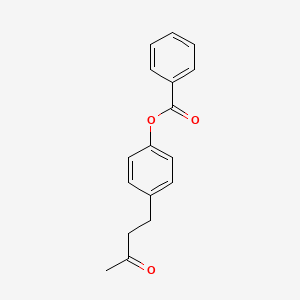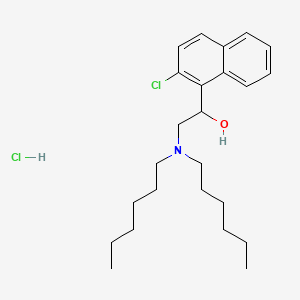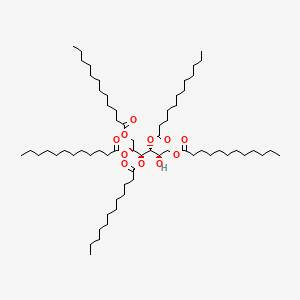
3-Ethyl-2,2,3-trimethylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2,2,3-trimethylpentane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is one of the many isomers of decane, and it is known for its unique structural arrangement, which contributes to its distinct chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,2,3-trimethylpentane can be achieved through various organic synthesis methods. One common approach involves the alkylation of isobutane with ethylene in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid. The reaction typically occurs under high pressure and moderate temperature conditions to facilitate the formation of the desired branched alkane .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic cracking of larger hydrocarbons followed by selective hydrogenation. This process allows for the efficient conversion of complex hydrocarbon mixtures into specific branched alkanes, including this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2,2,3-trimethylpentane primarily undergoes reactions typical of alkanes, such as:
Combustion: Reacts with oxygen to produce carbon dioxide and water.
Halogenation: Reacts with halogens (e.g., chlorine, bromine) under UV light to form haloalkanes.
Cracking: Breaks down into smaller hydrocarbons under high temperature and pressure.
Common Reagents and Conditions
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens and UV light.
Cracking: Requires high temperature and pressure, often in the presence of a catalyst.
Major Products
Combustion: Carbon dioxide and water.
Halogenation: Various haloalkanes depending on the halogen used.
Cracking: Smaller hydrocarbons such as ethylene, propylene, and butanes.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2,2,3-trimethylpentane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of branched alkanes and their properties.
Biology: Investigated for its potential effects on biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use as a solvent in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2,2,3-trimethylpentane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid membranes, potentially altering their fluidity and permeability. In chemical reactions, its branched structure influences its reactivity and the types of products formed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-Trimethylpentane: Another branched alkane with a similar structure but different branching pattern.
2,3,3-Trimethylpentane: Similar in structure but with different positions of the methyl groups.
2,2,3-Trimethylpentane: Another isomer with a different arrangement of the methyl groups.
Uniqueness
3-Ethyl-2,2,3-trimethylpentane is unique due to its specific branching pattern, which affects its physical and chemical properties. This distinct structure makes it valuable for studying the effects of branching on alkane behavior and reactivity .
Eigenschaften
CAS-Nummer |
52897-17-3 |
|---|---|
Molekularformel |
C10H22 |
Molekulargewicht |
142.28 g/mol |
IUPAC-Name |
3-ethyl-2,2,3-trimethylpentane |
InChI |
InChI=1S/C10H22/c1-7-10(6,8-2)9(3,4)5/h7-8H2,1-6H3 |
InChI-Schlüssel |
AJDIFHIHSYVDGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CC)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


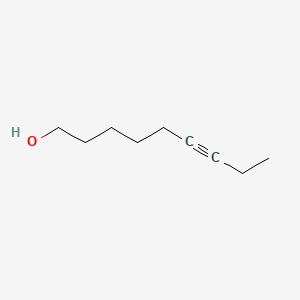
![Methyl 8-chloro-4-methylsulfanyl-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12641947.png)
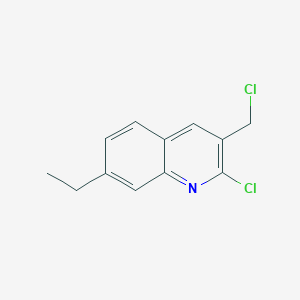
![Acetamide, N-[1-[3-[(2S)-4-(4-ethoxy-2-methylphenyl)-2-methyl-1-piperazinyl]-1,2,4-oxadiazol-5-yl]cyclobutyl]-](/img/structure/B12641953.png)

![Tert-butyl 4-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12641962.png)
![4-Chloro-3-[cyclohexyl(methyl)carbamoyl]benzeneboronic acid](/img/structure/B12641968.png)
![(E)-12-Methoxy-7-methyl-9,10-dihydrodibenzo[b,j][1]oxacycloundecin-5(8H)-one](/img/structure/B12641970.png)
